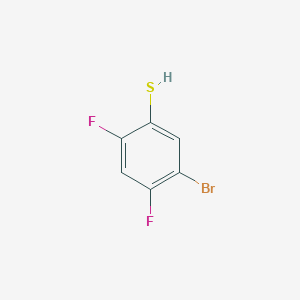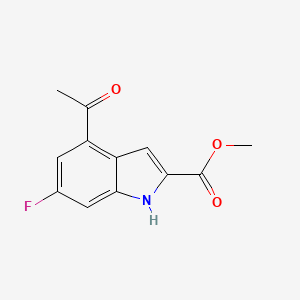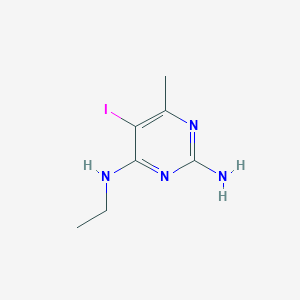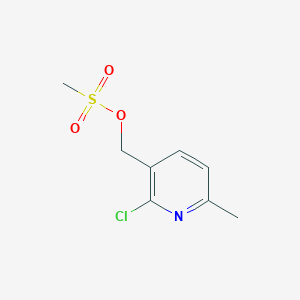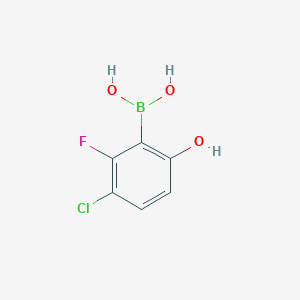
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.36 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-fluoro-6-hydroxyphenylboronic ester with sodium hydroxide . Another method includes the reaction of 3-chloro-2-fluorobenzoic acid with triphenylborane . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis services . These methods ensure the compound is produced in large quantities while maintaining high purity and quality standards.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) and methanol . Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
(3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: It can be used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3-Chloro-2-fluoro-6-hydroxyphenyl)boronic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both chlorine and fluorine atoms, along with the hydroxyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C6H5BClFO3 |
|---|---|
Peso molecular |
190.37 g/mol |
Nombre IUPAC |
(3-chloro-2-fluoro-6-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H |
Clave InChI |
OEUDFHPJGUQHLK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1F)Cl)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


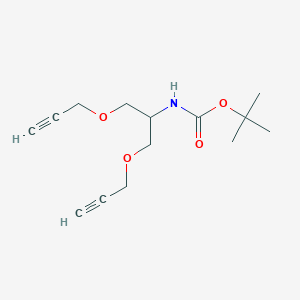
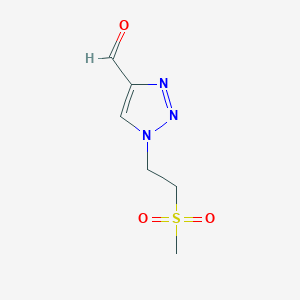
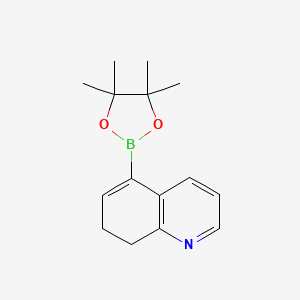
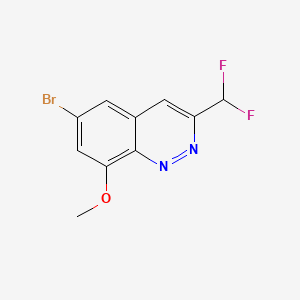

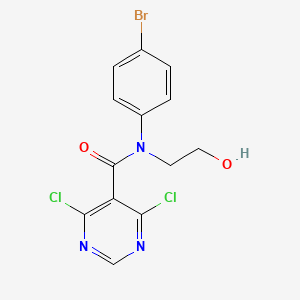

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
